![molecular formula C19H18Cl2N2 B14596040 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- CAS No. 59666-59-0](/img/structure/B14596040.png)
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agrochemicals, and various industrial applications .
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- typically involves multi-step organic reactions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.
Industrial Production: Large-scale production often employs optimized versions of these methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products: These reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: Used in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes like cytochrome P450, affecting metabolic processes.
Cell Membrane Disruption: Alters cell membrane integrity, leading to increased permeability and cell death.
Pathways: Involves pathways related to oxidative stress and apoptosis.
Comparación Con Compuestos Similares
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- is unique compared to other imidazole derivatives due to its specific substituents:
Similar Compounds: Includes econazole, miconazole, and clotrimazole.
Uniqueness: The presence of the 2,4-dichlorophenyl and phenylbutyl groups enhances its biological activity and specificity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
59666-59-0 |
|---|---|
Fórmula molecular |
C19H18Cl2N2 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]imidazole |
InChI |
InChI=1S/C19H18Cl2N2/c20-17-8-9-18(19(21)12-17)16(13-23-11-10-22-14-23)7-6-15-4-2-1-3-5-15/h1-5,8-12,14,16H,6-7,13H2 |
Clave InChI |
KWVXISRJXXQACH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propanedioate](/img/structure/B14595971.png)
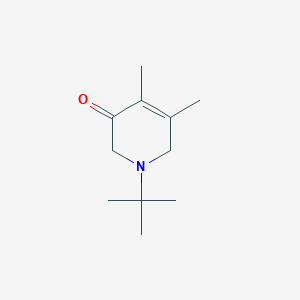
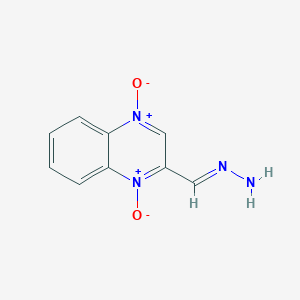
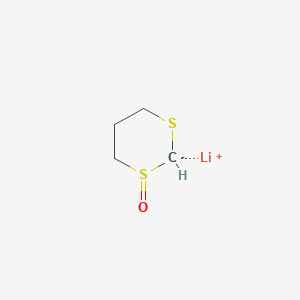


![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
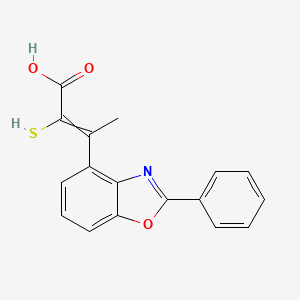
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)
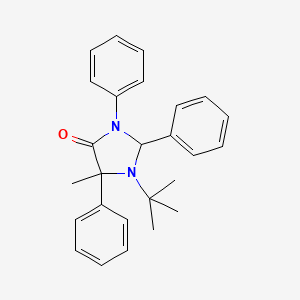
![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
